molecular formula C9H10N2O2 B13185370 Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Cat. No.: B13185370
M. Wt: 178.19 g/mol
InChI Key: RTKIBBNLQFOTBM-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ene or Ethyl 3-(1-methyl-1H-imidazol-4-yl)propane.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is not fully elucidated, but it is believed to interact with various molecular targets through its imidazole ring. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is unique due to its combination of an imidazole ring with an ethyl ester and an alkyne group. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-(1-methylimidazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-11(2)7-10-8/h6-7H,3H2,1-2H3

InChI Key

RTKIBBNLQFOTBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CN(C=N1)C

Origin of Product

United States

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